molecular formula C27H24N2O3S B6140311 N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

货号 B6140311
分子量: 456.6 g/mol
InChI 键: GIISPMKHYZPCMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been investigated for its ability to inhibit various signaling pathways involved in cancer growth and progression.

作用机制

N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 works by inhibiting the activity of several key proteins involved in cancer growth and progression. It targets the RAF/MEK/ERK pathway by inhibiting the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway. This leads to a decrease in the activation of downstream targets such as cyclin D1 and c-Myc, which are involved in cell cycle progression and proliferation.
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 also inhibits the activity of VEGFR-2, which is a receptor for vascular endothelial growth factor (VEGF). This leads to a decrease in angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.
Biochemical and Physiological Effects:
N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to decrease tumor growth and angiogenesis in animal models of cancer.

实验室实验的优点和局限性

One advantage of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 is that it has been extensively studied in preclinical models of cancer, which has provided valuable insights into its mechanism of action and potential therapeutic applications. However, one limitation of this compound is that it has been shown to have off-target effects on other proteins, which may limit its specificity and efficacy in certain contexts.

未来方向

There are several future directions for the study of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006. One area of research is the development of combination therapies that target multiple signaling pathways involved in cancer growth and progression. Another area of research is the development of more specific inhibitors that target the RAF/MEK/ERK pathway without affecting other proteins. Additionally, there is ongoing research into the use of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 for the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.

合成方法

The synthesis of N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 involves several steps, beginning with the reaction of 4-biphenylylboronic acid with 4-iodobenzonitrile to form the corresponding arylboronate. This intermediate is then reacted with N-[(methylsulfonyl)phenyl]acetamide to yield the desired product. The final step involves the conversion of the amide to the corresponding benzamide using trifluoroacetic acid.

科学研究应用

N-4-biphenylyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several key signaling pathways involved in cancer growth and progression, including the RAF/MEK/ERK and VEGF/VEGFR pathways. This compound has been investigated in preclinical studies for the treatment of various types of cancer, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

属性

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-33(31,32)29(26-10-6-3-7-11-26)20-21-12-14-24(15-13-21)27(30)28-25-18-16-23(17-19-25)22-8-4-2-5-9-22/h2-19H,20H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIISPMKHYZPCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(N-methylsulfonylanilino)methyl]-N-(4-phenylphenyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。